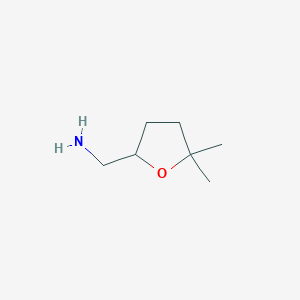

(5,5-dimethyloxolan-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5,5-dimethyloxolan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)4-3-6(5-8)9-7/h6H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYSNXJLIPLUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 5,5 Dimethyloxolan 2 Yl Methanamine

Established Synthetic Routes for the (5,5-Dimethyloxolan-2-yl)methanamine Core Structure

The synthesis of the racemic form of this compound can be approached through a sequence of reactions that first establish the 5,5-dimethyloxolane framework and subsequently introduce the aminomethyl functionality.

Formation of the Oxolane Ring System

The construction of the 5,5-dimethyl-substituted tetrahydrofuran (B95107) (oxolane) ring is a key step. A common and effective strategy involves the intramolecular cyclization of a suitable acyclic precursor, typically a diol.

One plausible pathway commences with the synthesis of 5,5-dimethylhexane-1,4-diol. This can be achieved through various standard organic transformations. The subsequent acid-catalyzed intramolecular dehydration (cyclization) of this diol affords 2,5,5-trimethyloxolane. While not the direct precursor, this reaction demonstrates the feasibility of forming the 5,5-dimethyloxolane ring system through intramolecular etherification. A more direct precursor would be a suitably functionalized 1,4-diol that allows for the introduction of the aminomethyl precursor at the 2-position.

An alternative approach involves the synthesis of 5,5-dimethyltetrahydrofuran-2-carbaldehyde. This aldehyde serves as a key intermediate for the subsequent introduction of the amine functionality. The synthesis of such substituted tetrahydrofurans can be achieved through various methods, including the cyclization of functionalized alkenols or through multi-step sequences starting from readily available materials.

Introduction of the Aminomethyl Moiety

With the 5,5-dimethyloxolane core established, the next critical step is the introduction of the aminomethyl group at the 2-position. Several reliable methods are available for this transformation.

Reductive Amination of an Aldehyde: A highly efficient and widely used method is the reductive amination of the corresponding aldehyde, 5,5-dimethyltetrahydrofuran-2-carbaldehyde. This one-pot reaction involves the condensation of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonia equivalent, to form an intermediate imine, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. This method is often favored due to its operational simplicity and generally high yields.

| Amine Source | Reducing Agent | Typical Yield | Reference |

| Ammonia | Sodium Borohydride | Good to Excellent | chemscene.com |

| Ammonia | Catalytic Hydrogenation | High | researchgate.net |

Reduction of a Nitrile: An alternative route involves the synthesis of 5,5-dimethyl-tetrahydrofuran-2-carbonitrile. This nitrile can be prepared from a corresponding halide or sulfonate via nucleophilic substitution with a cyanide salt. The nitrile is then reduced to the primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this transformation. Catalytic hydrogenation over catalysts such as Raney nickel can also be effective. While this method is robust, it often requires harsher reaction conditions compared to reductive amination. wikipedia.orgorganic-chemistry.org

| Reducing Agent | Catalyst | Typical Yield | Reference |

| LiAlH4 | - | High | wikipedia.org |

| H2 | Raney Nickel | Good to High | wikipedia.org |

Other Methods: Other less common methods could include the conversion of a carboxylic acid derivative (e.g., an amide) or an alcohol (via its tosylate or mesylate and subsequent displacement with an azide (B81097) followed by reduction).

Asymmetric Synthesis of Chiral this compound Enantiomers

The synthesis of specific enantiomers of this compound requires stereocontrolled methods. This can be achieved through several strategies, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or chiral catalysts.

Stereoselective Alkylation and Reduction Strategies

Stereoselective alkylation or reduction of a prochiral substrate can establish the desired stereocenter at the 2-position of the oxolane ring. For instance, the asymmetric reduction of a suitable ketone precursor could yield a chiral alcohol, which can then be converted to the amine with retention or inversion of configuration depending on the chosen route.

Chiral Auxiliary and Catalyst-Controlled Syntheses

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. researchgate.netrsc.orgepa.gov Chiral amines, such as proline and its derivatives, can catalyze the asymmetric α-functionalization of aldehydes or ketones. A plausible organocatalytic route to a precursor of this compound could involve an asymmetric Michael addition or an aldol (B89426) reaction to construct the chiral center at the 2-position of the oxolane ring with high enantioselectivity. researchgate.netacs.org

| Catalysis Type | Catalyst Example | Expected Enantiomeric Excess (ee) | Reference |

| Organocatalysis | Proline derivatives | Often >90% | researchgate.net |

| Chiral Auxiliary | Evans Oxazolidinone | Typically >95% | wikipedia.org |

Evaluation of Synthetic Efficiency and Sustainability in this compound Production

Sustainability: The sustainability of a synthetic process can be evaluated using green chemistry principles. Key metrics include atom economy, E-factor (mass of waste per mass of product), and the use of hazardous reagents and solvents.

Atom Economy: Catalytic methods, such as catalytic hydrogenation for nitrile reduction or reductive amination, generally have higher atom economy than stoichiometric reductions that use metal hydrides. wikipedia.org The use of chiral auxiliaries can lower the atom economy due to the mass of the auxiliary, although this can be mitigated if the auxiliary is recycled. wikipedia.orgnumberanalytics.com

Reagents and Solvents: The choice of reagents and solvents has a significant impact on the environmental footprint of a synthesis. The use of greener solvents and avoiding toxic reagents like heavy metals is preferred. Organocatalysis is often considered a greener approach as it avoids the use of metals. chemistryviews.orgresearchgate.net However, the ecotoxicity of the organocatalysts themselves should be considered. chemistryviews.org

Energy Consumption: Reactions that can be performed at or near ambient temperature and pressure are more energy-efficient.

Chemical Reactivity and Transformations of 5,5 Dimethyloxolan 2 Yl Methanamine

Reactions at the Primary Amine Functionality

The primary amine group in (5,5-dimethyloxolan-2-yl)methanamine is a key site for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives. Its reactivity is governed by the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile and a base.

Nucleophilic Reactivity and Derivatization

As a primary amine, this compound readily participates in nucleophilic substitution and addition reactions. While specific studies detailing the nucleophilic reactivity of this particular compound are not extensively documented in publicly available literature, its behavior can be inferred from the well-established chemistry of primary amines. For instance, it is expected to react with alkyl halides to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. The steric bulk imposed by the adjacent 5,5-dimethyl-substituted oxolane ring may influence the rate and extent of these alkylation reactions.

Amide and Imine Formation

The formation of amides and imines are fundamental transformations of primary amines.

Amide Formation: this compound is anticipated to react with carboxylic acids and their derivatives (such as acyl chlorides and anhydrides) to form stable amide bonds. This reaction is a cornerstone of organic synthesis and is crucial for the construction of more complex molecules. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. While specific examples with this amine are scarce in the literature, the reaction is expected to proceed under standard amide coupling conditions.

Imine Formation: The condensation reaction between this compound and aldehydes or ketones would lead to the formation of imines, also known as Schiff bases. This reversible reaction typically requires acid or base catalysis and the removal of water to drive the equilibrium towards the product. The resulting imines can serve as versatile intermediates for further synthetic manipulations.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Carboxylic Acid / Derivative | Amide | Standard amide coupling reagents (e.g., DCC, EDC) or conversion of the carboxylic acid to an acyl chloride. |

| This compound | Aldehyde / Ketone | Imine | Acid or base catalysis, often with azeotropic removal of water. |

Transformations involving C-N Bond Formation (e.g., Buchwald-Hartwig, Chan-Lam coupling)

Modern cross-coupling reactions provide powerful tools for the formation of carbon-nitrogen bonds, and primary amines are common substrates in these transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between amines and aryl halides or triflates. It is highly probable that this compound could serve as the amine coupling partner in this reaction, leading to the synthesis of N-aryl derivatives. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. The steric hindrance of the oxolane moiety might necessitate the use of bulky, electron-rich ligands to achieve high efficiency.

Chan-Lam Coupling: The Chan-Lam coupling offers a complementary, copper-catalyzed method for the N-arylation of amines using boronic acids as the aryl source. This reaction is often performed under milder conditions, sometimes even in the presence of air and water. This compound would be a suitable substrate for this transformation, providing an alternative route to N-arylated products.

| Coupling Reaction | Amine Substrate | Coupling Partner | Catalyst System | Product |

| Buchwald-Hartwig | This compound | Aryl Halide/Triflate | Palladium catalyst with phosphine ligand | N-Aryl-(5,5-dimethyloxolan-2-yl)methanamine |

| Chan-Lam | This compound | Aryl Boronic Acid | Copper catalyst | N-Aryl-(5,5-dimethyloxolan-2-yl)methanamine |

Reactions Involving the Oxolane Ring

The tetrahydrofuran (B95107) (oxolane) ring in this compound is generally stable but can undergo reactions under specific conditions, particularly those that involve cleavage of the C-O bonds.

Ring-Opening and Rearrangement Processes

Ring-opening of the tetrahydrofuran moiety typically requires harsh conditions, such as strong acids or Lewis acids, which can protonate the ether oxygen and facilitate nucleophilic attack. The presence of the gem-dimethyl group at the 5-position might influence the regioselectivity of such ring-opening reactions. For instance, cleavage of the C2-O bond could lead to a 1,5-amino alcohol derivative. However, without specific experimental data, the precise outcomes of such reactions remain speculative. Rearrangement processes of the oxolane ring in this specific molecule are not well-documented and would likely require specific catalytic or photolytic conditions.

Functionalization of the Tetrahydrofuran Core

Direct functionalization of the saturated tetrahydrofuran ring, without ring-opening, is challenging due to the unactivated C-H bonds. However, radical-based reactions or transition-metal-catalyzed C-H activation could potentially be employed to introduce new functional groups onto the oxolane core. For example, reactions at the C3 or C4 positions could lead to novel derivatives. Research in this area for simple tetrahydrofurans is ongoing, but specific applications to this compound have not been reported.

Stereochemical Aspects of this compound Transformations

The stereochemical outcome of chemical transformations involving this compound is intrinsically linked to the chiral nature of this directing group. As a chiral auxiliary, it is temporarily incorporated into a substrate molecule to control the stereoselectivity of subsequent reactions. The inherent chirality of the this compound moiety, particularly the stereocenter at the 2-position of the oxolane ring, plays a pivotal role in directing the approach of incoming reagents, leading to the preferential formation of one stereoisomer over another.

The effectiveness of this compound as a chiral auxiliary stems from its ability to create a diastereomeric intermediate. When this chiral amine is reacted with a prochiral substrate, two diastereomers can be formed. These diastereomers have different physical properties and, more importantly, different energetic pathways for subsequent reactions. The steric and electronic properties of the 5,5-dimethyl-substituted oxolane ring create a biased environment, favoring the approach of a reagent from one face of the molecule over the other.

A key feature influencing the stereochemical control is the rigid conformation of the oxolane ring. The gem-dimethyl group at the 5-position locks the ring into a preferred conformation, which in turn dictates the spatial orientation of the substituent at the 2-position. This well-defined three-dimensional arrangement is crucial for effective stereodifferentiation.

In many applications, the this compound moiety is first acylated to form an amide. The resulting N-acyl derivative is then subjected to a variety of stereoselective transformations. The stereochemical course of these reactions is largely governed by the conformational preferences of the N-acyl intermediate and the nature of the reactants and reaction conditions.

For instance, in enolate alkylation reactions, the chiral auxiliary directs the approach of the electrophile. The bulky 5,5-dimethyloxolane group effectively shields one face of the enolate, forcing the alkylating agent to attack from the less sterically hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. The diastereomeric excess (d.e.) observed in these reactions is a direct measure of the stereochemical control exerted by the auxiliary.

Similarly, in conjugate addition reactions, the chiral auxiliary can control the stereochemistry of the newly formed carbon-carbon or carbon-heteroatom bond. The conformation of the α,β-unsaturated system attached to the chiral auxiliary determines the facial bias for the nucleophilic attack.

The table below summarizes the expected stereochemical outcomes in common transformations utilizing this compound as a chiral auxiliary, based on principles observed with structurally related auxiliaries.

| Transformation | Reagent/Reaction Type | Expected Stereochemical Outcome | Typical Diastereomeric Excess (d.e.) |

| Enolate Alkylation | Alkyl Halide | High diastereoselectivity at the α-carbon | >90% |

| Aldol (B89426) Addition | Aldehyde | Formation of syn or anti aldol adducts with high diastereoselectivity | >95% |

| Conjugate Addition | Organocuprate | High diastereoselectivity at the β-carbon | >95% |

| Diels-Alder Reaction | Diene | Endo/exo selectivity and facial selectivity | High |

It is important to note that the degree of stereochemical induction can be influenced by several factors, including the specific substrate, the nature of the reagents, the solvent, and the reaction temperature. Optimization of these parameters is often necessary to achieve the desired level of stereocontrol. Following the transformation, the chiral auxiliary can typically be removed under mild conditions to yield the enantiomerically enriched product.

Derivatization and Analog Development Based on 5,5 Dimethyloxolan 2 Yl Methanamine

Synthesis of Substituted Amine Derivatives

In principle, the primary amine group of (5,5-dimethyloxolan-2-yl)methanamine can be readily derivatized through several common synthetic transformations.

N-Alkylation: This can be achieved through reactions with alkyl halides or via reductive amination. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a versatile method for introducing a variety of alkyl groups.

N-Acylation: The synthesis of amide derivatives can be accomplished by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids using a suitable coupling agent. This would introduce a carbonyl group adjacent to the nitrogen, significantly altering the electronic properties of the amine.

N-Sulfonylation: The formation of sulfonamides can be achieved by reacting the amine with sulfonyl chlorides. This would introduce a sulfonyl group, a common moiety in various biologically active molecules.

A hypothetical table of potential substituted amine derivatives is presented below, based on general synthetic feasibility.

| Derivative Type | General Structure | Potential R Groups |

| Secondary Amine | Alkyl, Aryl, Heteroaryl | |

| Tertiary Amine | Alkyl, Aryl | |

| Amide | Alkyl, Aryl, Heteroaryl | |

| Sulfonamide | Alkyl, Aryl, Heteroaryl |

This table is illustrative and not based on reported experimental data.

Chemical Modifications of the Oxolane Ring

Modification of the 5,5-dimethyloxolane ring presents greater synthetic challenges. The gem-dimethyl group at the 5-position provides steric hindrance and stability to the ring.

Ring-Opening Reactions: Under harsh acidic or specific catalytic conditions, the ether linkage of the oxolane ring could potentially be cleaved. However, the stability of the tetrahydrofuran (B95107) ring, especially with the gem-dimethyl substitution, makes such reactions difficult to control and may require forcing conditions.

Substitution on the Ring: Direct functionalization of the saturated carbon atoms of the oxolane ring is generally challenging and would likely require radical-based or transition-metal-catalyzed C-H activation methods. There is no specific literature describing such modifications on this particular scaffold.

Design and Synthesis of Spirocyclic and Fused Heterocyclic Analogs

The development of spirocyclic or fused heterocyclic analogs from this compound would necessitate multi-step synthetic sequences.

Spirocyclic Analogs: One theoretical approach could involve the conversion of the aminomethyl group to a reactive functional group that could then participate in a cyclization reaction with a suitable bifunctional reagent, leading to a spirocycle at the 2-position of the oxolane ring.

Fused Heterocyclic Analogs: The synthesis of fused systems would likely involve reactions that form a new ring incorporating both the aminomethyl group and a carbon atom of the oxolane ring. Such transformations are complex and would require significant synthetic development.

Structure-Reactivity Relationships in this compound Derivatives

Without experimental data on a series of derivatives, any discussion on structure-reactivity relationships remains purely theoretical. However, some general principles can be applied.

Electronic Effects:

Amine Substituents: Electron-withdrawing groups (e.g., acyl, sulfonyl) on the nitrogen atom would decrease the nucleophilicity and basicity of the amine. Conversely, electron-donating alkyl groups would increase its basicity.

Oxolane Ring Substituents: The introduction of substituents on the oxolane ring could influence the reactivity of the amine through inductive effects.

Steric Effects:

The size of the substituents on the nitrogen atom would directly impact the steric accessibility of the lone pair of electrons, thereby influencing its reactivity in nucleophilic reactions.

The gem-dimethyl group on the oxolane ring already imposes significant steric hindrance around the 2-position, which would be a crucial factor in the design of further modifications.

Applications of 5,5 Dimethyloxolan 2 Yl Methanamine As a Key Synthetic Building Block

Utilization in Asymmetric Catalysis

Role as an Intermediate in the Synthesis of Complex Organic Scaffolds

The utility of (5,5-dimethyloxolan-2-yl)methanamine as an intermediate is most clearly demonstrated in its application as a precursor to nitrogen-containing heterocycles.

A notable application of this compound is its use as a reactant in the synthesis of bicyclic heterocyclic derivatives with potential therapeutic applications. A patent describes the use of [(2S)-5,5-dimethyloxolan-2-yl]methanamine in the preparation of compounds intended for the treatment of pulmonary arterial hypertension researchgate.net. In this context, the amine serves as a key building block, reacting with other fragments to construct a more complex, biologically active scaffold. This demonstrates its role as a valuable intermediate in medicinal chemistry for the development of new pharmaceutical agents. The specific reaction involves the amine participating in the formation of a larger heterocyclic system, highlighting its utility in introducing a chiral, substituted oxolane moiety into a target molecule.

While the synthesis of macrocycles often involves the use of bifunctional building blocks to construct large ring systems, there is no specific information in the available scientific literature or patents that details the incorporation of this compound into macrocyclic structures. Its monofunctional nature as a primary amine would necessitate further modification to be used in a typical macrocyclization reaction, or it could be appended to a pre-formed macrocyclic structure.

Contributions to Materials Science and Polymer Chemistry

The integration of specific molecular fragments into polymers can be used to control the properties of the resulting materials. Chiral monomers, for instance, can impart optical activity to a polymer chain. Despite the potential for this compound to be used as a monomer or a modifying agent in polymer synthesis, there are no available research articles or patents that describe its specific application in materials science or polymer chemistry.

Advanced Characterization and Analytical Methodologies for 5,5 Dimethyloxolan 2 Yl Methanamine

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed structural analysis of (5,5-dimethyloxolan-2-yl)methanamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) provide in-depth information about the compound's atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound. While specific experimental spectra for the parent amine are not widely published in publicly accessible literature, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds.

For instance, in a related derivative, the proton (¹H) NMR spectrum would be expected to show distinct signals for the methyl protons on the C5 carbon, the methylene (B1212753) protons within the oxolane ring, the methine proton at the C2 position, and the methylene protons of the aminomethyl group. The geminal dimethyl groups at the C5 position would likely appear as two singlets due to their diastereotopic nature relative to the chiral center at C2. The protons on the oxolane ring would exhibit complex splitting patterns due to spin-spin coupling.

Similarly, the carbon-13 (¹³C) NMR spectrum would provide key information about the number and types of carbon atoms. One would expect to see signals corresponding to the two methyl carbons, the quaternary C5 carbon, the methylene carbons of the ring, the methine carbon at C2, and the methylene carbon of the aminomethyl substituent.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the molecular formula (C₇H₁₅NO). While experimental data is scarce, predicted mass spectrometry data offers insight into the expected ionization behavior of the molecule.

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 130.12265 |

| [M+Na]⁺ | 152.10459 |

| [M+K]⁺ | 168.07853 |

| [M+NH₄]⁺ | 147.14919 |

Chromatographic and Electrophoretic Techniques for Purity and Enantiomeric Excess Determination

The assessment of chemical purity and the determination of enantiomeric excess are critical for any chiral compound. For this compound, chromatographic and electrophoretic methods are the primary tools for these analyses.

Chromatographic Techniques , particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are workhorse methods for purity assessment. When coupled with a mass spectrometer (LC-MS or GC-MS), these techniques can separate impurities from the main compound and provide structural information for their identification.

For the determination of enantiomeric excess, chiral HPLC is the most widely used technique. This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers. Common CSPs are based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support. The separated enantiomers can be detected using a UV detector or a mass spectrometer, and the enantiomeric excess can be calculated from the relative peak areas.

Electrophoretic Techniques , such as Capillary Electrophoresis (CE), offer an alternative approach for chiral separations. In CE, a chiral selector is typically added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation. Cyclodextrins and their derivatives are commonly used as chiral selectors in CE for the separation of enantiomeric amines.

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Derivatives

X-ray Crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. To perform X-ray crystallography, a suitable single crystal of the compound is required. For a primary amine like this compound, which may be a liquid or a low-melting solid at room temperature, it is often necessary to prepare a solid derivative.

Common derivatization strategies include the formation of salts (e.g., hydrochloride or hydrobromide salts) or the synthesis of amides (e.g., by reaction with an acyl chloride). These derivatives often have a higher propensity to form high-quality crystals suitable for X-ray diffraction analysis. The resulting crystal structure would unambiguously confirm the connectivity of the atoms and the relative stereochemistry of the substituents on the oxolane ring. For a chiral derivative, the analysis can also establish the absolute configuration.

While the crystal structure of this compound itself is not reported in the crystallographic databases, the analysis of derivatives would provide invaluable and precise structural parameters.

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Crystal System | The symmetry of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Precise molecular dimensions. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C-C, C-O, C-N bond distances in Ångstroms. |

| Bond Angles | The angle formed by three connected atoms. | e.g., C-O-C, H-N-H bond angles in degrees. |

| Absolute Configuration | The spatial arrangement of atoms in a chiral molecule. | Determination of R/S configuration at the chiral center. |

Computational and Theoretical Studies on 5,5 Dimethyloxolan 2 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and its interactions with its environment. These simulations can provide insights into the preferred shapes a molecule adopts and how it interacts with other molecules, such as solvents or biological macromolecules. For (5,5-dimethyloxolan-2-yl)methanamine, there are no specific molecular dynamics studies found in the public domain. Research on other cyclic compounds, such as dopamine (B1211576) receptor agonists and 1,3-dioxane (B1201747) derivatives, demonstrates the utility of MD in elucidating conformational preferences, which could be theoretically applied to this compound to understand its flexibility and potential binding modes. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, some predicted data is available, primarily related to mass spectrometry. The PubChem database lists predicted collision cross-section (CCS) values for various adducts of the molecule. uni.lu These predictions are useful in analytical chemistry for identifying the compound. However, detailed computational predictions of other spectroscopic data, such as NMR or IR spectra, and their comparison with experimental results are not currently published.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 130.12265 | 126.8 |

| [M+Na]⁺ | 152.10459 | 133.9 |

| [M-H]⁻ | 128.10809 | 130.5 |

| [M+NH₄]⁺ | 147.14919 | 151.0 |

| [M+K]⁺ | 168.07853 | 134.2 |

| [M+H-H₂O]⁺ | 112.11263 | 122.7 |

| [M+HCOO]⁻ | 174.11357 | 149.4 |

| [M+CH₃COO]⁻ | 188.12922 | 172.8 |

| [M+Na-2H]⁻ | 150.09004 | 132.6 |

| [M]⁺ | 129.11482 | 124.7 |

| [M]⁻ | 129.11592 | 124.7 |

| Data sourced from PubChem and calculated using CCSbase. |

Mechanistic Insights into Reactions Involving this compound

Gaining mechanistic insights into chemical reactions through computational studies involves mapping reaction pathways and identifying transition states. For reactions involving this compound, there is a notable absence of such published computational investigations. While studies on analogous reactions, like the reductive amination of furfuryl alcohol to produce furfurylamine (B118560) and tetrahydrofurfurylamine, provide a framework for how such investigations could be conducted, specific mechanistic details for reactions of this compound remain unexplored in the available literature. researchgate.net

Future Perspectives and Emerging Research Avenues for 5,5 Dimethyloxolan 2 Yl Methanamine

Development of Novel Organocatalytic Systems

The field of asymmetric organocatalysis, which uses small organic molecules to catalyze chemical reactions enantioselectively, presents a significant opportunity for the application of (5,5-dimethyloxolan-2-yl)methanamine. Chiral primary amines are foundational components of many successful organocatalysts, often used to activate substrates through the formation of transient iminium or enamine intermediates.

Future research could explore the incorporation of the this compound moiety into new catalyst scaffolds. The bulky 5,5-dimethyl-substituted oxolane ring could offer a unique steric environment, potentially leading to high levels of stereocontrol in a variety of chemical transformations.

Potential Research Directions in Organocatalysis:

Asymmetric Aldol (B89426) and Michael Additions: Developing catalysts for carbon-carbon bond-forming reactions where the chiral amine moiety directs the facial selectivity of nucleophilic attack.

Mannich Reactions: Utilizing the amine to create catalysts for the stereoselective synthesis of β-amino carbonyl compounds, which are valuable precursors for pharmaceuticals.

Chiral Brønsted Acid/Base Catalysis: Employing the amine or its derivatives as chiral bases or as components of bifunctional acid-base catalysts. sigmaaldrich.com

The performance of such novel catalysts would be evaluated based on their efficiency, enantioselectivity, and substrate scope, with the goal of developing systems that offer advantages over existing catalytic methods.

Green Chemistry Approaches to this compound Synthesis and Utilization

In line with the growing demand for sustainable chemical manufacturing, future research will undoubtedly prioritize the development of green and efficient methods for both the synthesis and application of this compound. openaccessgovernment.org Traditional methods for synthesizing chiral amines often rely on harsh reagents, metal catalysts, and generate significant waste. openaccessgovernment.org Emerging green chemistry approaches offer more environmentally benign alternatives.

Biocatalysis: Enzymatic processes represent a powerful tool for the sustainable synthesis of chiral amines. nih.gov Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) can produce enantiopure amines from prochiral ketones or alcohols under mild, aqueous conditions with exceptional selectivity. hims-biocat.euhovione.com Future work could involve screening or engineering enzymes to efficiently catalyze the synthesis of this compound, thereby avoiding hazardous reagents and complex purification steps. acs.orgmdpi.com The advantages of biocatalytic approaches are numerous, including high stereoselectivity and operation under mild reaction conditions. nih.gov

Continuous Flow Chemistry: The synthesis of this compound could also be significantly improved by leveraging continuous flow technology. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, enhances safety, and facilitates process automation and scalability. mdpi.com A multi-step synthesis could be telescoped into a single continuous sequence, minimizing the need for isolation and purification of intermediates and reducing solvent usage. researchgate.net

Below is a comparative table of potential green synthesis methodologies.

Table 1: Comparison of Green Synthesis Strategies for Chiral Amines| Feature | Biocatalysis (e.g., Transaminases) | Continuous Flow Chemistry | Traditional Batch Chemistry |

|---|---|---|---|

| Selectivity | Excellent enantioselectivity (>99% ee) | High, controllable selectivity | Often requires chiral auxiliaries or resolution |

| Reaction Conditions | Mild (ambient temp., aqueous media) | Wide range, precisely controlled | Often requires harsh conditions (high temp./pressure) |

| Reagents | Enzymes, amine donors | Varies, can use hazardous reagents more safely | Often uses stoichiometric, hazardous reagents |

| Waste Generation | Low, biodegradable waste | Reduced solvent and byproduct waste | High, often includes heavy metal waste |

| Scalability | Can be challenging, enzyme stability is key | Excellent, seamless transition from lab to production | Can be complex and hazardous to scale up |

| Safety | Generally very safe | Enhanced safety due to small reactor volumes | Risks associated with thermal runaway and hazardous materials |

Exploration of New Synthetic Applications Beyond Current Scope

The true potential of this compound lies in its application as a chiral building block for the synthesis of complex, high-value molecules. Chiral amines are integral components in approximately 40-45% of small-molecule pharmaceuticals and are also prevalent in agrochemicals and fine chemicals. hovione.comnih.gov

Key Areas for Exploration:

Pharmaceuticals: The compound could serve as a key intermediate for novel active pharmaceutical ingredients (APIs). The conformationally restricted dihydrobenzofuran scaffold, an analogous structure, is found in various drugs. nih.gov The unique shape and polarity imparted by the dimethyloxolane group could lead to new drugs with improved binding affinity, selectivity, or pharmacokinetic properties.

Chiral Auxiliaries and Resolving Agents: The amine can be employed as a chiral auxiliary to guide stereoselective transformations in the synthesis of other molecules. Furthermore, it could be used as a resolving agent to separate racemic mixtures of chiral acids through the formation of diastereomeric salts. sigmaaldrich.com

Agrochemicals: The development of new, more effective, and environmentally safer pesticides and herbicides often relies on enantiopure intermediates. The structural features of this compound could be explored in the design of next-generation agrochemicals.

Advances in Scalable Production and Industrial Applications

For this compound to be adopted in industrial processes, the development of robust and economically viable scalable production methods is essential. Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges, including cost-effectiveness, process safety, and consistent product quality.

Future research will likely focus on optimizing synthetic routes for large-scale production. Continuous flow manufacturing, as mentioned previously, is a particularly promising technology for the industrial synthesis of fine chemicals and pharmaceuticals, offering a safer and more efficient alternative to traditional large-batch reactors. mdpi.comnih.gov The integration of biocatalytic steps within a continuous flow process could represent the pinnacle of green and efficient manufacturing for this and other chiral amines. acs.org The successful industrial-scale production of the herbicide (S)-metolachlor via asymmetric hydrogenation of an imine highlights the commercial viability of such processes. nih.gov Establishing a cost-effective, scalable synthesis will be the critical step enabling the widespread industrial application of this compound in the pharmaceutical and chemical industries.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (5,5-dimethyloxolan-2-yl)methanamine, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves ring-opening or functionalization of oxolan (tetrahydrofuran) derivatives. For example, reductive amination of 5,5-dimethyloxolan-2-carbaldehyde using ammonium chloride and sodium methoxide in methanol under nitrogen can yield the target compound . Optimization may include adjusting reaction time (e.g., 4–8 hours), temperature (reflux conditions), or catalyst loading. Solvent selection (e.g., DMF for polar intermediates) and purification via recrystallization (using ethanol/water mixtures) are critical for yield improvement.

Q. What analytical techniques are recommended for confirming the purity and structural identity of this compound?

- Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl groups on oxolan and methanamine protons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHNO: 129.1154).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- X-ray Crystallography : For unambiguous structural confirmation, though this requires high-quality single crystals .

Q. What safety protocols are essential when handling hydrochloride salts of this compound derivatives?

- Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Emergency Measures : Rinse eyes with water for 15 minutes if exposed; seek medical attention for ingestion .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural determination of this compound derivatives?

- Answer : Use iterative refinement tools like SHELXL to adjust thermal parameters and occupancy factors. For twinned crystals, employ the TWIN/BASF commands in SHELX to deconvolute overlapping reflections. Cross-validation with spectroscopic data (e.g., IR for functional groups) ensures consistency . Case Study: A derivative with ambiguous methyl group orientation was resolved using Hirshfeld surface analysis to validate hydrogen-bonding networks .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in fluorinated methanamine derivatives?

- Answer :

- Comparative Bioassays : Test derivatives with varying substituents (e.g., difluoro vs. dimethoxy groups) against target enzymes.

- Computational Modeling : Density Functional Theory (DFT) to calculate electronic effects (e.g., HOMO-LUMO gaps) and docking simulations to predict binding affinities.

- Data Table :

| Derivative | Substituents | IC (nM) | LogP |

|---|---|---|---|

| A | 4-F, 6-OCH | 12.3 | 2.1 |

| B | 3,5-diF | 8.7 | 1.8 |

- Findings: Fluorine at the 3,5-positions enhances potency due to increased electronegativity .

Q. How can contradictory NMR or mass spectrometry data during characterization be systematically addressed?

- Answer :

- Step 1 : Repeat experiments under standardized conditions (e.g., deuterated solvents, fresh samples).

- Step 2 : Cross-reference with alternative techniques (e.g., IR for functional groups, XPS for elemental composition).

- Step 3 : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral datasets. For example, a split H NMR signal may indicate dynamic isomerism, resolved by variable-temperature NMR .

Q. What role do computational tools play in predicting solvent effects on this compound stability?

- Answer : Molecular Dynamics (MD) simulations using software like GROMACS can model solvation shells and predict degradation pathways. For instance, simulations in polar aprotic solvents (e.g., DMSO) show higher stability due to reduced nucleophilic attack on the oxolan ring. Solubility parameters (Hansen solubility spheres) guide solvent selection for long-term storage .

Data Contradiction Analysis

- Case Study : Conflicting melting points (MP) reported for a hydrochloride salt (MP: 145°C vs. 152°C).

- Resolution :

Verify purity via HPLC (retention time comparison).

Assess hygroscopicity: Moisture absorption lowers observed MP.

Use Differential Scanning Calorimetry (DSC) to detect polymorphic forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.